molecular formula C18H16O7 B3029562 Rivularin CAS No. 70028-59-0

Rivularin

Cat. No. B3029562
CAS RN: 70028-59-0
M. Wt: 344.3 g/mol
InChI Key: IYMNRCWUEDWTPE-UHFFFAOYSA-N
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Description

Rivularin is a compound that has been isolated from the ethanolic extract of Anemone rivularis, a plant belonging to the Ranunculaceae family. This new saponin, named rivularinin, is characterized by its complex sugar moiety attached to an oleanane-type triterpenoid aglycone. The structure of rivularinin is detailed as [(\alpha)-L-arabinofuranosyl(1→2)-(\alpha)-L-rhamnopyranosyl (1→4)-(\beta)-D-glucopyranosyl(1→4)-(\beta)-D-glucuronopyranosyl(1→3)]-3(\beta)-hydroxy-olean-12-en-28-oic acid .

Synthesis Analysis

While the specific synthesis of rivularin is not detailed in the provided papers, the isolation process from Anemone rivularis is mentioned. The compound was extracted using ethanol, which suggests that it is soluble in polar organic solvents. The extraction and isolation process is critical for obtaining pure compounds for further study .

Molecular Structure Analysis

The molecular structure of rivularin, as described, indicates a complex glycosidic linkage. The presence of multiple sugar units, including arabinofuranosyl, rhamnopyranosyl, glucopyranosyl, and glucuronopyranosyl, suggests that rivularin is a glycosylated molecule, which could influence its solubility, stability, and biological activity. The oleanane-type triterpenoid aglycone is a common scaffold in saponins, which are known for their surfactant properties .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving rivularin. However, saponins like rivularin typically undergo hydrolysis reactions that cleave the glycosidic bonds, releasing the sugar moieties and the aglycone. These reactions can be catalyzed by acids, bases, or enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of rivularin are not explicitly discussed in the provided papers. However, based on the structure, rivularin is likely to be amphiphilic due to its saponin nature, with a hydrophobic aglycone and hydrophilic sugar chains. This amphiphilic character would influence its solubility in various solvents and could be relevant to its biological activity and interaction with biological membranes .

Relevant Case Studies

Anemone rivularis, from which rivularin is derived, has been studied for its effects on pyruvate dehydrogenase kinase activity and tumor growth. The ethanol extract of the whole plant has shown to inhibit the viability of several cancer cells and suppress aerobic glycolysis, which is a characteristic of malignant tumors. The extract also induced reactive oxygen species production and mitochondrial damage, leading to apoptosis in tumor cells. These findings suggest that compounds from Anemone rivularis, potentially including rivularin, may have anti-cancer properties .

In another study, Scutellaria rivularis extracts, which may contain structurally related compounds to rivularin, demonstrated anti-inflammatory activity. The chloroform extract, in particular, was effective against carrageenan-induced paw edema in rats. The active components baicalin, baicalein, and wogonin were identified, indicating that rivularin or similar compounds could also contribute to the plant's medicinal effects .

Scientific Research Applications

Pro-cognitive Effects

  • Cirsium Rivulare (Asteraceae) and Cognitive Properties : A study on Cirsium rivulare, containing flavonoid compounds linarin and others, revealed its potential anxiolytic and pro-cognitive effects. Notably, the extract from flowers showed a significant improvement in memory in rats, contrasting with classical anxiolytics which typically impair memory (Walesiuk, Nazaruk, & Braszko, 2010).

Antitumor Activity

  • Anemone Rivularis and Tumor Growth Inhibition : Research on Anemone rivularis highlighted its inhibitory effects on Pyruvate dehydrogenase kinases (PDHKs), a key molecular target for reducing aerobic glycolysis in tumors. This study showed that A. rivularis extract reduced tumor growth both in vitro and in vivo, suggesting its potential as an anti-cancer drug candidate (Chung et al., 2017).

Reproductive Health

  • Ostrea Rivularis Polysaccharide and Reproductive Health : Ostrea rivularis polysaccharide (ORP) was studied for its effects against testicular oxidative stress injury. The findings indicated that ORP could enhance reproductive health by activating the Keap1-Nrf2/ARE pathway, improving sperm quality and reducing oxidative stress damage (Li et al., 2018).

Gastric Cancer Treatment

  • Leptocarpha Rivularis and Gastric Cancer : The Leptocarpha rivularis flower extracts showed selective antitumoral effects in gastric cancer cells, impacting various cancer parameters such as proliferation, survival, and spread. This suggests the potential of L. rivularis flower extracts in targeting acquired capabilities of cancer cells (Carrasco et al., 2023).

Essential Oil Recovery

  • Leptocarpha Rivularis and Essential Oil Recovery : A study on Leptocarpha rivularis explored the use of CO2 rapid depressurization as a pretreatment for recovering essential oils from its leaves. This method enhanced the recovery of key compounds, maintaining their therapeutic properties (Uquiche & Martínez, 2016).

Pharmacological Functions

  • Astilbe Rivularis and Pharmacological Activities : Astilbe rivularis, used traditionally for various ailments, contains alkaloids, flavonoids, and glycosides. Its extracts demonstrated antimicrobial, anti-ulcer, anti-inflammatory, and antioxidant activities, validating its use in traditional medicine (Timalsena & Lamichhane, 2016).

Safety And Hazards

Rivularin is considered toxic and contains a pharmaceutically active ingredient. It can cause moderate to severe irritation to the skin and eyes. In case of inhalation or contact with skin or eyes, it is recommended to move to fresh air, rinse with plenty of water, and seek medical advice .

properties

IUPAC Name

5-hydroxy-2-(2-hydroxy-6-methoxyphenyl)-7,8-dimethoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-12-6-4-5-9(19)16(12)13-7-10(20)15-11(21)8-14(23-2)17(24-3)18(15)25-13/h4-8,19,21H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMNRCWUEDWTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rivularin (flavone)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
231
Citations
H Maehr, JM Smallheer - The Journal of Organic Chemistry, 1984 - ACS Publications
… that would first lead to the molecular rivularin D skeleton but also permit the synthesis of the … to racemic rivularin D3. The anticipated routes toward the monobrominated rivularin D …
Number of citations: 9 pubs.acs.org
H Maehr, J Smallheer - Journal of the American Chemical Society, 1985 - ACS Publications
… extracts and the specific association of rivularin D3 with this activity.5 Rivularin Dj, a minor … possibilities to assemble thebiindole skeleton of rivularin D and reported a successful route …
Number of citations: 22 pubs.acs.org
K Tokushige, T Abe - Chemistry–A European Journal - Wiley Online Library
… With 6jc in hand, our synthetic plan toward rivularin A was … bisindole 7 well matched with natural rivularin A.4a Surprisingly, … synthesis of rivularin A, we also hypothesized that rivularin A …
F Šantavý, B Šula, V Maniš - Collection of Czechoslovak …, 1962 - cccc.uochb.cas.cz
… Die Angelicasaure und das Heliotridinwurden nach alkalischer Hydrolyse dieses Alkaloids, das wir Rivularin benannten, isoliert. 07-Angeloylheliotridin wurde von Crowley und …
Number of citations: 1 cccc.uochb.cas.cz
D Jia, X Chen, Y Cao, X Wu, X Ding, H Zhang… - … of Pharmaceutical and …, 2016 - Elsevier
… Baicalein, wogonin, chrysin, oroxylin A, neobaicalein and rivularin from Radix scutellariae extraction were significantly retained in the HepG2/CMC column. Three potential active …
Number of citations: 40 www.sciencedirect.com
Y MIYAICHI, Y IMOTO, T TOMIMORI… - Chemical and …, 1987 - jstage.jst.go.jp
Four new flavanones(I-IV) and a new flavone (V) were isolated from the root of Scutellaria indica L., together with 2 (S)-5, 2'-dihydroxy-7, 8, 6'-trimethoxyflavanone,(•})-5, 2'-dihydroxy-6, 7…
Number of citations: 76 www.jstage.jst.go.jp
N Ding, T Zhang, J Luo, H Liu… - Journal of Chinese …, 2023 - search.ebscohost.com
In the present study, we investigated the mechanism of Baishao Qiwu Decotion (BSQWD) in the treatment of colorectal cancer (CRC) based on network pharmacology and molecular …
Number of citations: 0 search.ebscohost.com
YY Zhang, YZ Guo, M Onda, K Hashimoto, Y Ikeya… - Phytochemistry, 1994 - Elsevier
A new flavonoid glycoside, viscidulin III-2′-O-β-d-glucoside and three known flavones, 5,7,2′,5′-tetrahydroxyflavone, (−)-eriodictyol and rivularin were isolated from the roots of …
Number of citations: 65 www.sciencedirect.com
X Cai, S Peng, L Wang, D Tang, P Zhang - … Based Complementary and …, 2023 - hindawi.com
Objective. The aim of the study was to use a network pharmacological method and experimental validation to examine the mechanism of Scutellaria baicalensis (SB) against …
Number of citations: 8 www.hindawi.com
P Thi Thanh Huong, P Thi Mai Huong… - Letters in Organic …, 2017 - ingentaconnect.com
… Results: Two new tetrahydropyran derivative diastereoisomers; namely monodontins A (1) and B (2), together with twelve known compounds as rivularin A (3), 2-hydroxy-1-(4-…
Number of citations: 13 www.ingentaconnect.com

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